

# A Technical Guide to the Discovery and Historical Research of Glucagon

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GlucaGen

Cat. No.: B3423064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal moments of Glucagon's discovery and the foundational research that has shaped our understanding of this critical hormone. From its initial identification as a hyperglycemic agent to the elucidation of its molecular signaling, this document provides a comprehensive overview for professionals in the field.

## The Dawn of Discovery: Kimball and Murlin's Hyperglycemic Factor

In the early 1920s, while the scientific community was intensely focused on the hypoglycemic effects of insulin, a serendipitous observation was made. In 1923, C.P. Kimball and John R. Murlin, during their work on pancreatic extracts, noted a transient hyperglycemic effect prior to the expected drop in blood glucose.<sup>[1][2][3]</sup> This led them to hypothesize the existence of a second pancreatic hormone with a contrary function to insulin, which they aptly named "glucagon," derived from "glucose agonist."<sup>[1][2]</sup>

## Experimental Protocol: The First Glimpse of Glucagon's Action

While the original 1923 publication by Kimball and Murlin lacks the detailed experimental protocols common in modern scientific literature, the core of their methodology can be reconstructed from historical accounts.

Objective: To demonstrate the existence of a hyperglycemic substance in pancreatic extracts.

Animal Model: Depancreatized dogs were likely used to eliminate the confounding effects of endogenous insulin.

Extraction Procedure:

- Pancreatic tissue from dogs or other animals was obtained.
- The tissue was likely homogenized in an acidic ethanol solution, a common method at the time for extracting pancreatic hormones while precipitating larger proteins.
- The resulting extract was then subjected to further purification steps, likely involving isoelectric precipitation, to separate the insulin and the yet-unidentified hyperglycemic factor.

Administration and Measurement:

- The pancreatic extract was administered intravenously to the depancreatized dogs.
- Blood samples were taken at various time points before and after the injection.
- Blood glucose levels were measured. The specific method for glucose measurement at the time was likely the Folin-Wu method, a colorimetric technique that was standard in the early 20th century.

Expected Outcome: An initial, transient increase in blood glucose levels following the injection of the pancreatic extract, preceding the hypoglycemic effect of insulin. This observation would provide the first evidence for the existence of glucagon.

## Purification, Crystallization, and Sequencing: Unveiling the Molecule

The quarter-century following its discovery saw gradual progress in understanding glucagon. A significant leap forward occurred in the 1950s when a team at Eli Lilly and Company, including A. Staub, O.K. Behrens, and their colleagues, successfully purified and crystallized glucagon. [4][5] This breakthrough was crucial as it provided a pure substance for further biochemical and

physiological studies. Shortly after, W.W. Bromer and his team determined the complete amino acid sequence of glucagon, revealing it to be a 29-amino acid polypeptide.[6][7][8]

## Experimental Protocol: From Crude Extract to Pure Crystal

The purification and crystallization of glucagon was a multi-step process that required meticulous biochemical techniques.

**Starting Material:** A crude glucagon preparation, often a side-fraction from the commercial production of insulin.

**Purification Steps (based on Staub et al., 1955):**

- **Initial Extraction and Precipitation:** The crude material was dissolved in an acidic solution and subjected to fractional precipitation with organic solvents like acetone to remove impurities.
- **Isoelectric Precipitation:** The pH of the solution was carefully adjusted to the isoelectric point of glucagon (around pH 7.5-8.5), causing the glucagon to precipitate while other proteins remained in solution.
- **Dialysis:** The precipitate was redissolved and dialyzed against distilled water to remove salts and other small molecules.
- **Crystallization:** The purified glucagon was dissolved in a dilute alkaline solution. By carefully adjusting the pH towards its isoelectric point in the presence of a mild buffer, the glucagon would slowly crystallize out of solution.

**Yield and Purity:** The process yielded a crystalline product of high purity, which was essential for subsequent structural and functional analyses.

## Experimental Protocol: Deciphering the Amino Acid Sequence

The determination of glucagon's amino acid sequence by Bromer and his colleagues was a landmark achievement in protein chemistry. While the specific, day-to-day experimental details are not fully preserved, the general approach utilized the techniques of the time.

**Methodology:** The primary method for protein sequencing in the 1950s was the Edman degradation, developed by Pehr Edman. This method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.

**Workflow:**

- **Fragmentation:** The 29-amino acid glucagon peptide was likely cleaved into smaller, more manageable fragments using specific proteolytic enzymes like trypsin or chymotrypsin.
- **Separation:** The resulting peptide fragments were separated using techniques such as paper chromatography or ion-exchange chromatography.
- **Sequencing of Fragments:** Each fragment was then subjected to Edman degradation to determine its amino acid sequence.
- **Overlapping Peptides:** By using different enzymes to generate different sets of overlapping fragments, the researchers could piece together the sequence of the entire glucagon molecule.

## Quantifying the Hormone: The Advent of the Radioimmunoassay

A major challenge in the early days of glucagon research was the inability to measure its low concentrations in biological fluids. This obstacle was overcome in 1959 when Roger Unger and his colleagues developed the first radioimmunoassay (RIA) for glucagon.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) This highly sensitive and specific technique revolutionized the field, allowing researchers to study the physiology and pathophysiology of glucagon in detail.

## Experimental Protocol: The First Glucagon Radioimmunoassay

**Principle:** The RIA is a competitive binding assay. It relies on the competition between a known amount of radiolabeled glucagon and an unknown amount of unlabeled glucagon (from a sample) for a limited number of binding sites on a specific anti-glucagon antibody.

**Key Components:**

- Antibody Production: Antibodies against glucagon were generated by immunizing rabbits with purified glucagon.
- Radiolabeling: Purified glucagon was radiolabeled, typically with Iodine-125 ( $^{125}\text{I}$ ), to serve as the tracer.
- Standard Curve: A series of standards containing known concentrations of unlabeled glucagon were prepared to create a standard curve.

#### Assay Procedure:

- A fixed amount of anti-glucagon antibody and radiolabeled glucagon were incubated with either the standard solutions or the unknown samples.
- During incubation, the unlabeled glucagon in the standards or samples competed with the radiolabeled glucagon for binding to the antibody.
- After reaching equilibrium, the antibody-bound glucagon was separated from the free glucagon. This was often achieved by precipitating the antibody-antigen complexes with a second antibody or a chemical precipitant.
- The radioactivity of the bound fraction was measured using a gamma counter.
- The concentration of glucagon in the unknown samples was determined by comparing the radioactivity of their bound fraction to the standard curve.

Sensitivity and Specificity: Unger's first RIA had a detection limit of approximately 50 pg/mL.[\[12\]](#) While groundbreaking for its time, later refinements of the technique and the development of more specific antibodies have significantly improved both the sensitivity and specificity of glucagon assays.[\[15\]](#)[\[16\]](#)

## Elucidating the Mechanism of Action: The Second Messenger Hypothesis

In parallel with the biochemical characterization of glucagon, Earl W. Sutherland was conducting seminal research on the mechanism of hormone action. His work led to the discovery of cyclic adenosine monophosphate (cAMP) as a "second messenger" that mediates

the intracellular effects of many hormones, including glucagon.[\[17\]](#)[\[18\]](#)[\[19\]](#) This discovery was a fundamental breakthrough in endocrinology and cell biology.

## Experimental Workflow: Unraveling the Glucagon Signaling Pathway

Sutherland's experiments were elegant in their design and provided compelling evidence for the second messenger concept.

**Initial Observation:** Sutherland and his colleagues observed that glucagon (and epinephrine) stimulated the activity of glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose, in liver homogenates.

**Key Experiments:**

- **Cell-Free System:** They demonstrated that the effect of glucagon on glycogen phosphorylase could be replicated in a cell-free system, indicating that the entire signaling machinery was present within the cell.
- **Heat-Stable Factor:** They discovered that when they separated the particulate (membrane) and soluble (cytosolic) fractions of the liver homogenate, glucagon could stimulate the production of a heat-stable factor in the particulate fraction. This factor, when added to the soluble fraction, activated glycogen phosphorylase.
- **Identification of Cyclic AMP:** Through a series of biochemical purification and characterization steps, they identified this heat-stable factor as cyclic AMP.

**The Second Messenger Model:** Based on these findings, Sutherland proposed the following model for glucagon action:

- Glucagon, the "first messenger," binds to a specific receptor on the surface of liver cells.
- This binding activates an enzyme in the cell membrane called adenylyl cyclase.
- Adenylyl cyclase converts ATP into cyclic AMP, the "second messenger."

- Cyclic AMP then diffuses into the cytoplasm and activates a cascade of intracellular enzymes, ultimately leading to the activation of glycogen phosphorylase and the release of glucose from the liver.

## Quantitative Data from Historical Glucagon Research

| Research Milestone                | Key Researchers           | Year | Quantitative Finding                                                                                                                                       | Citation |
|-----------------------------------|---------------------------|------|------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Discovery of Hyperglycemic Factor | Kimball & Murlin          | 1923 | Intravenous injection of their pancreatic extract led to a transient hyperglycemia. A typical response showed a rise in blood sugar of 20 to 50 mg/100 ml. | [20]     |
| Purification and Crystallization  | Staub, Behrens, et al.    | 1955 | The elementary composition of twice-recrystallized glucagon was reported as C 50.11%, H 6.42%, S 0.77%, and N 17.45%.                                      | [5]      |
| First Radioimmunoassay            | Unger, Eisentraut, et al. | 1959 | The developed radioimmunoassay had a detection limit of 50 pg/mL.                                                                                          | [12]     |

## Visualizing the Core Concepts

## Glucagon Discovery and Characterization Timeline



[Click to download full resolution via product page](#)

Caption: A timeline of key discoveries in glucagon research.

## Experimental Workflow for Glucagon Purification and Crystallization



[Click to download full resolution via product page](#)

Caption: Workflow for glucagon purification and crystallization.

## Glucagon Signaling Pathway (Sutherland's Second Messenger Model)

[Click to download full resolution via product page](#)

Caption: Glucagon's second messenger signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [joe.bioscientifica.com](http://joe.bioscientifica.com) [joe.bioscientifica.com]
- 2. Revisiting the Pharmacological Value of Glucagon: An Editorial for the Special Issue “The Biology and Pharmacology of Glucagon” - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 3. One hundred years after the discovery of insulin and glucagon: the history of tumors and hyperplasias that hypersecrete these hormones - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Purification and crystallization of glucagon - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. The amino acid sequence of glucagon - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Amino acid sequence of bovine glucagon - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [scilit.com](https://www.scilit.com) [scilit.com]
- 9. [joe.bioscientifica.com](http://joe.bioscientifica.com) [joe.bioscientifica.com]
- 10. [endocrine.org](https://www.endocrine.org) [endocrine.org]
- 11. [karger.com](https://www.karger.com) [karger.com]
- 12. Methods and Guidelines for Measurement of Glucagon in Plasma - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. Radioimmunoassay of glucagon - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Glucagon antibodies and an immunoassay for glucagon - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. Specificity and sensitivity of commercially available assays for glucagon and oxyntomodulin measurement in humans - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. Assessment of Two Different Glucagon Assays in Healthy Individuals and Type 1 and Type 2 Diabetes Patients - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 18. [nobelprize.org](https://www.nobelprize.org) [nobelprize.org]

- 19. m.youtube.com [m.youtube.com]
- 20. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Historical Research of Glucagon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423064#glucagon-discovery-and-historical-research]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)